molecular formula C18H19N3O2 B5833096 N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide

N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide

Cat. No. B5833096
M. Wt: 309.4 g/mol
InChI Key: IAJQZXPXIHJYJT-DEDYPNTBSA-N
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Description

N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two important signaling pathways involved in tumor growth and angiogenesis.

Scientific Research Applications

N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply. This makes N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide a promising candidate for cancer therapy.

Mechanism of Action

N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is a dual inhibitor of both EGFR and VEGFR. EGFR is a receptor tyrosine kinase that plays a key role in regulating cell growth and survival. VEGFR is also a receptor tyrosine kinase that is involved in angiogenesis. By inhibiting both EGFR and VEGFR, N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can block the growth and survival of cancer cells and inhibit tumor angiogenesis.
Biochemical and Physiological Effects
N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of EGFR and VEGFR, which leads to a decrease in downstream signaling pathways that promote cell growth and survival. N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can also inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide is that it is not very selective, meaning that it can also inhibit other receptor tyrosine kinases besides EGFR and VEGFR. This can lead to off-target effects and limit its usefulness as a therapeutic agent.

Future Directions

There are a number of future directions for the study of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide. One area of research is to develop more selective inhibitors of EGFR and VEGFR that have fewer off-target effects. Another area of research is to investigate the use of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide in cancer patients.

Synthesis Methods

N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylhydrazine to form 4-methyl-N-phenylbenzohydrazide. This intermediate is then reacted with acetic anhydride to form N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide.

properties

IUPAC Name

N-[4-[(E)-N-acetamido-C-methylcarbonimidoyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-4-6-16(7-5-12)18(23)19-17-10-8-15(9-11-17)13(2)20-21-14(3)22/h4-11H,1-3H3,(H,19,23)(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQZXPXIHJYJT-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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